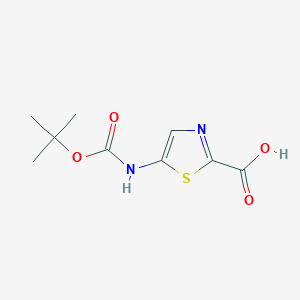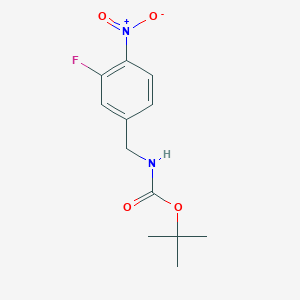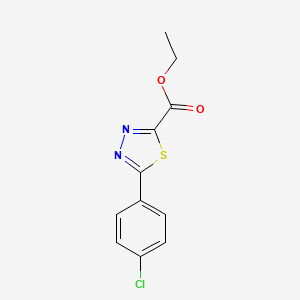
2-クロロ-6-(トリフルオロメチル)ピリジン-4-酢酸
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .科学的研究の応用
農薬産業
2-クロロ-6-(トリフルオロメチル)ピリジン-4-酢酸: は、有効な農薬成分における重要な構造モチーフです。特に、トリフルオロメチルピリジン(TFMP)誘導体は、作物保護に重要な役割を果たします。 フルアジフォップなどのTFMP誘導体は市場に導入されており、20種類以上の新しいTFMP含有農薬がISOの共通名を取得しています 。 フッ素原子の物理化学的特性とピリジン部分の特性のユニークな組み合わせにより、これらの化合物の生物活性が生まれます .
医薬品開発
いくつかのTFMP誘導体は、製薬業界で使用されています。 現在までに、TFMP部分を有する5つの医薬品が市場承認を得ており、多くの候補が臨床試験中です 。 有機分子にフッ素原子を導入すると、生物活性が大きく変化するため、医薬品開発において非常に重要です .
獣医学
ヒト用医薬品に加えて、TFMP誘導体は獣医学にも応用されています。 TFMP構造を含む2つの獣医用製品が承認されており、この化合物がさまざまな健康関連分野で多用途に使えることを示しています .
有機化合物の合成
この化合物は、さまざまな有機分子の合成における中間体として役立ちます。 金属化反応により、(トリフルオロメチル)ピリジルリチウムを調製する際に特に有用であり、複雑な有機構造の合成における重要なステップです .
材料科学
2-クロロ-6-(トリフルオロメチル)ピリジン-4-酢酸: 誘導体は、金属有機構造体(MOF)の合成に使用されます。 MOFは、ガス貯蔵から触媒作用まで、さまざまな用途を持つ多孔質材料です .
化学研究
本研究対象化合物を含むクロロ(トリフルオロメチル)ピリジン誘導体は、位置選択的な官能基化のためのモデル基質として使用されます。 このプロセスは、目的の特性と活性を達成するために化学構造を修飾するために不可欠です .
治療的応用
2-クロロ-6-(トリフルオロメチル)ピリジン-4-酢酸の誘導体の使用は、MAGL媒介性疾患の治療および神経精神障害の治療のためのV1a受容体アンタゴニストとして特許出願されています 。これは、この化合物が新しい治療薬の開発における可能性を秘めていることを示しています。
環境科学
TFMP誘導体を含むフッ素化化合物の環境への影響は、現在も研究中です。 これらの化合物の環境運命と挙動を理解することは、生態学的安全性評価と持続可能な農業慣行の開発に不可欠です .
将来の方向性
作用機序
Target of Action
It’s known that many compounds with similar structures target the respiratory system .
Mode of Action
Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki–miyaura (sm) coupling reaction , which involves the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Similar compounds are known to cause skin corrosion/irritation and serious eye damage/eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid. For instance, the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . The compound’s fluorine atoms can also impact its chemical reactivity, physico-chemical behavior, and biological activity .
生化学分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of the compound. Additionally, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid in specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal (NLS) can direct 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBTCBIYJLJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230122 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-06-3 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1529855.png)








![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)


